molecular formula C6H5N3S B8255524 Isothiazolo[5,4-b]pyridin-6-amine

Isothiazolo[5,4-b]pyridin-6-amine

Cat. No.: B8255524
M. Wt: 151.19 g/mol
InChI Key: RCTSZWUTEWIARE-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazolo[5,4-b]pyridin-6-amine typically involves the construction of the isothiazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable thioamide can lead to the formation of the desired this compound scaffold .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isothiazolo[5,4-b]pyridin-6-amine can undergo various chemical reactions, including:

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the isothiazole or pyridine rings, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isothiazolo[5,4-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with the phosphorylation of adaptor protein complexes, thereby disrupting clathrin-mediated endocytosis. This inhibition can prevent the formation of coated vesicles, ultimately affecting intracellular trafficking and viral replication .

Comparison with Similar Compounds

Uniqueness: Isothiazolo[5,4-b]pyridin-6-amine stands out due to its specific ring fusion and the presence of an amine group at the 6-position. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Isothiazolo[5,4-b]pyridin-6-amine is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of cyclin G-associated kinase (GAK) and its potential antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines isothiazole and pyridine moieties. The presence of an amine group at the 6-position enhances its reactivity and biological profile. This structural uniqueness differentiates it from related compounds, such as isothiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines, which exhibit different biological activities due to variations in their chemical structures.

The primary mechanism of action for this compound involves its role as a GAK inhibitor. GAK is crucial for clathrin-mediated endocytosis, a process that is vital for viral entry into host cells. By inhibiting GAK, this compound disrupts the phosphorylation of adaptor proteins essential for vesicle formation, thereby impeding viral replication and intracellular trafficking .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance, derivatives of isothiazolo[4,3-b]pyridines have demonstrated significant antiviral activity against Dengue virus (DENV) and Hepatitis C virus (HCV), with effective concentrations (EC50) reported in the micromolar range . The compound's ability to inhibit viral replication suggests it may serve as a lead compound for developing antiviral therapies.

Antiproliferative Effects

This compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies indicate that modifications to the compound can enhance its efficacy against various cancer types. For example, certain derivatives have shown improved inhibition of cell growth in HeLa and A549 cell lines, with IC50 values indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

Activity Target Effect Reference
AntiviralDENVEC50: 0.18 - 6.38 µM
AntiviralHCVEC50: Micromolar range
AntiproliferativeHeLaIC50: 0.058 µM
AntiproliferativeA549IC50: 0.035 µM

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications at specific positions can significantly impact biological activity. For instance:

  • Position 3 Substituents: Variations at this position can enhance GAK binding affinity.
  • Functional Groups: The introduction of hydroxyl groups has been shown to improve antiproliferative activity across several cancer cell lines .

Properties

IUPAC Name

[1,2]thiazolo[5,4-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTSZWUTEWIARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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